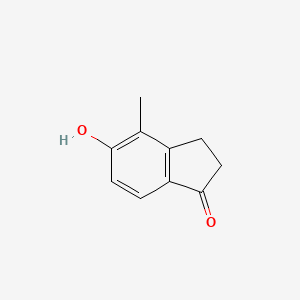

5-Hydroxy-4-methyl-2,3-dihydroinden-1-one

説明

Contextual Placement within Indanone and Dihydroindenone Chemistry

5-Hydroxy-4-methyl-2,3-dihydroinden-1-one belongs to the family of 1-indanones, which are bicyclic ketones consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. wikipedia.org The preferred IUPAC name for the parent structure is 2,3-dihydro-1H-inden-1-one. wikipedia.org These compounds are prominent structural motifs found in a multitude of natural products and synthetic molecules with significant biological activity. nih.gov

1-Indanones are considered privileged scaffolds in medicinal chemistry, meaning their structure is frequently found in compounds that are active against various biological targets. nih.govresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. wikipedia.orgnih.gov The reactivity of the ketone group and the adjacent methylene (B1212753) group, as well as the aromatic ring, allows for extensive chemical modifications, leading to diverse libraries of compounds for drug discovery and materials science. nih.govnih.gov The general class of 1-indanones, to which 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one belongs, is characterized by its versatile reactivity and its presence in numerous pharmacologically active agents. nih.govresearchgate.net

Historical Evolution of Research on Related Indenone Scaffolds

Research into indenone and indanone scaffolds has a history spanning over a century. The first publications detailing the preparation of 1-indanones emerged in the 1920s. nih.govresearchgate.net Early synthetic methods often involved the intramolecular cyclization of precursors like phenylpropionic acid. wikipedia.org

Over the decades, the synthetic toolbox for creating these scaffolds has expanded dramatically. Key reactions that have become central to indanone synthesis include:

Friedel-Crafts acylation: An intramolecular reaction that is one of the most common methods for forming the indanone ring system. nih.govresearchgate.net

Nazarov cyclization: A powerful method for constructing cyclopentenones, which can be applied to the synthesis of indenones. beilstein-journals.org

Palladium-catalyzed carbonylative cyclization: A more modern technique used for the synthesis of indanones from unsaturated aryl iodides. organic-chemistry.org

The interest in these compounds grew exponentially with the discovery of their biological activities. The indanone structure is a key component in drugs like Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which has spurred further research into new derivatives. nih.govresearchgate.net This has led to the development of a vast number of indanone-based compounds with a wide spectrum of potential therapeutic applications. nih.govresearchgate.netbeilstein-journals.org

Structural Significance of the 2,3-Dihydroinden-1-one Core in Organic Synthesis and Biological Science

The 2,3-dihydroinden-1-one core is of immense significance due to its unique combination of structural rigidity, reactivity, and its prevalence in biologically active molecules.

In Organic Synthesis: The 1-indanone (B140024) framework is a versatile building block. Its chemical properties allow for a range of transformations, making it a valuable starting material for constructing more complex molecular architectures, such as spirocyclic and fused-ring systems. nih.gov The ketone functionality can be readily converted to other groups, and the α-carbon can be functionalized through various reactions, providing access to a wide array of derivatives. nih.govnih.gov

In Biological Science: The indanone scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Derivatives of 1-indanone have demonstrated a broad range of biological effects, including:

Anticancer: Some indanone derivatives exhibit strong cytotoxicity against various human cancer cell lines. nih.govbeilstein-journals.org

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties, in some cases exceeding that of standard drugs like indomethacin. researchgate.net

Antiviral and Antibacterial: The scaffold is present in compounds with activity against viruses and bacteria. nih.govbeilstein-journals.org

Neurodegenerative Disease Treatment: The most famous application is in the treatment of Alzheimer's disease, but research also explores their use for other neurological conditions. researchgate.netresearchgate.netbeilstein-journals.org

Agricultural Chemicals: Indanone derivatives have also been developed as effective insecticides, fungicides, and herbicides. nih.govbeilstein-journals.org

The structural rigidity of the indanone core helps to position substituents in a well-defined three-dimensional space, which can enhance binding affinity to biological targets like enzymes and receptors. nih.gov The presence of the indanone moiety in natural products further validates its importance as a biologically relevant structure. nih.govnih.gov

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-7-2-5-10(12)8(7)3-4-9(6)11/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKJJOYCXMRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735563 | |

| Record name | 5-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-78-7 | |

| Record name | 5-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 4 Methyl 2,3 Dihydroinden 1 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one reveals several potential disconnections. The most straightforward approach involves disconnecting the five-membered ring, leading to a substituted phenylpropanoic acid derivative. This disconnection is the basis for the widely used intramolecular Friedel-Crafts acylation.

A primary disconnection can be made at the C4-C5 bond of the indanone ring, which corresponds to an intramolecular Friedel-Crafts acylation. This leads back to a 3-(2-hydroxy-3-methylphenyl)propanoic acid precursor. Further disconnection of this precursor at the Cα-Cβ bond of the propanoic acid side chain suggests a starting material like 2-hydroxy-3-methylbenzaldehyde, which can be elaborated to the required propanoic acid.

An alternative disconnection could involve the formation of the C-C bond between the aromatic ring and the carbonyl carbon, suggesting a Nazarov cyclization pathway from a corresponding divinyl ketone precursor. However, the synthesis of the requisite substituted divinyl ketone could be complex.

Established Routes to the Dihydroindenone Framework

The construction of the dihydroindenone (indanone) core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Cyclization Reactions in Indenone Synthesis

Various cyclization reactions are employed to form the five-membered ring of the indanone scaffold. The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, is a powerful method for constructing cyclopentenones, which can be readily reduced to indanones. acs.orgnih.gov While traditionally requiring stoichiometric strong acids, catalytic versions have been developed, offering milder reaction conditions. acs.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides also provides an efficient route to indanones. organic-chemistry.org

Another notable method involves the [2+2+2] annulation of alkynes and alkenes, mediated by transition metals like titanium, which can lead to highly substituted and stereodefined dihydroindanes. nih.gov These can then be oxidized to the corresponding indanones.

Friedel-Crafts Type Acylations for Indanone Ring Formation

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is one of the most common and direct methods for synthesizing 1-indanones. nih.govresearchgate.net This reaction is typically promoted by a Lewis acid, such as AlCl₃, or a strong protic acid like polyphosphoric acid (PPA). researchgate.netd-nb.info

The direct cyclization of 3-arylpropanoic acids is often preferred from an environmental standpoint as it produces water as the only byproduct. nih.gov However, this can require harsh reaction conditions. The use of niobium pentachloride (NbCl₅) has been shown to facilitate this transformation under milder conditions, acting as both a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. nih.govresearchgate.net Microwave-assisted and ultrasound-promoted intramolecular Friedel-Crafts acylations have also been developed to improve reaction efficiency and reduce reaction times. nih.gov

Regioselective Introduction of Hydroxyl and Methyl Substituents

The synthesis of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one requires precise control over the placement of the hydroxyl and methyl groups on the aromatic ring. This can be achieved either by starting with a pre-functionalized aromatic precursor or by introducing the substituents at a later stage of the synthesis.

Starting with a substituted benzene (B151609) derivative, such as 2-methylphenol, allows for subsequent electrophilic substitution reactions to introduce the propanoic acid side chain. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Alternatively, functionalization of the indanone core can be performed. For instance, a pre-existing methoxy (B1213986) group can be demethylated to a hydroxyl group. A patent describes the synthesis of 5-hydroxy-1-indanone (B188539) from 5-methoxy-1-indanone (B147253) via hydrolysis. google.com The regioselective synthesis of electron-rich indanones has been shown to be influenced by the concentration of polyphosphoric acid (PPA) used during the cyclization, allowing for a switch in regioselectivity. d-nb.inforug.nl Biological methods using microorganisms like Streptomyces avermitilis have also been explored for regioselective hydroxylation and O-methylation reactions on flavonoid structures, which could potentially be adapted for indanone scaffolds. nih.gov

Advanced Catalytic Approaches in the Synthesis of Substituted Indanones

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer high efficiency, selectivity, and milder reaction conditions. For the synthesis of substituted indanones, several catalytic strategies have emerged.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives to chalcones provides an enantioselective route to chiral 3-aryl-1-indanones. organic-chemistry.org Nickel-catalyzed reductive cyclization of enones is another powerful method for producing enantioenriched indanones. organic-chemistry.org Furthermore, palladium-catalyzed asymmetric C-C bond activation and carbonylation of cyclobutanones can yield chiral indanones with quaternary carbon stereocenters. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of step economy. A Cu(II)-catalyzed tandem Nazarov cyclization and electrophilic fluorination has been reported for the synthesis of fluorine-containing 1-indanones. acs.orgnih.gov Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization provides a one-pot method for accessing substituted indenones and indanones. nih.gov

Chemo- and Stereoselective Synthetic Transformations (if applicable)

For the synthesis of more complex indanone analogues, controlling chemo- and stereoselectivity is paramount. Chemoselectivity becomes important when multiple reactive functional groups are present. For instance, in a molecule with both a ketone and an ester, a reducing agent might be chosen to selectively reduce one over the other.

Stereoselective synthesis of indanones has been achieved through various methods. As mentioned earlier, catalytic asymmetric reactions, such as the rhodium-catalyzed intramolecular 1,4-addition and nickel-catalyzed reductive cyclization, provide access to enantiomerically enriched indanones. organic-chemistry.org An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has also been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org Furthermore, organocatalytic sequential reactions involving Michael additions and intramolecular cycloadditions have been utilized to create indanes with multiple stereogenic centers in a highly stereoselective manner. nih.govrsc.org

Comparative Analysis of Synthetic Efficiency and Yields

A direct, detailed synthesis for 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one is not extensively documented in readily available literature. However, a comprehensive analysis of its close structural analogue, 4-hydroxy-7-methyl-1-indanone (B3253230), provides significant insight into potential synthetic efficiencies and yields. niscpr.res.inresearchgate.net Two distinct, high-yielding routes starting from 6-methylcoumarin (B191867) have been reported for this analogue. niscpr.res.inresearchgate.net

Route 1 is a four-step synthesis:

Methylative Lactone Ring Opening: 6-Methylcoumarin is treated with dimethyl sulphate and sodium hydroxide (B78521) to yield 3-(2′-Methoxy-5′-methylphenyl)prop-2-enoic acid. niscpr.res.in

Catalytic Hydrogenation: The resulting cinnamic acid derivative is hydrogenated over a 10% Pd-C catalyst to give 3-(2′-methoxy-5′-methylphenyl)propanoic acid in quantitative yield. niscpr.res.in

PPA Cyclization: The saturated propanoic acid undergoes cyclization using polyphosphoric acid (PPA) at 70-95°C to afford 4-methoxy-7-methyl-1-indanone (B14044074) with an 85% yield. niscpr.res.inresearchgate.net

Demethylation: The final step involves demethylation of the methoxy ether using hydrobromic acid in acetic acid, producing the target 4-hydroxy-7-methyl-1-indanone in 87% yield. niscpr.res.inresearchgate.net

Route 2 offers a more concise, two-step approach:

Catalytic Hydrogenation: 6-Methylcoumarin is first hydrogenated to yield 6-methyl-3,4-dihydrocoumarin. niscpr.res.in

The following table provides a comparative overview of these two synthetic routes for the analogue 4-hydroxy-7-methyl-1-indanone.

| Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Reference |

| 1 | 6-Methylcoumarin | 1. NaOH, (CH₃)₂SO₄2. H₂, Pd-C3. PPA4. HBr, AcOH | 4 | ~74% (calculated from step yields) | niscpr.res.in, researchgate.net |

| 2 | 6-Methylcoumarin | 1. H₂, Pd-C2. Anhydrous AlCl₃ (fusion) | 2 | 84% | niscpr.res.in, researchgate.net |

Other synthetic methods for various indanone analogues also report a wide range of efficiencies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The table below summarizes various synthetic approaches for different indanone analogues.

| Method | Starting Materials | Product Type | Reported Yield | Reference |

| Friedel-Crafts Cyclization | 3-Arylpropionic acids | Substituted 1-indanones | 60-90% | nih.gov |

| One-Pot Benzoic Acid Route | Benzoic acids, Ethylene (B1197577) | 1-Indanones | Not specified | nih.gov, beilstein-journals.org |

| Suzuki-Miyaura Coupling | 5-Bromo-1-indanone, Boronic acids | 5-Aryl-1-indanones | Not specified | researchgate.net |

| Condensation Reaction | Indanone acetic acid, Anilines | N-Aryl acetamide (B32628) indanones | 63-83% | rjptonline.org |

| Debromination Route | 2,6-Dibromophenol (B46663), 3-Chloropropionyl chloride | 5-Hydroxy-1-indanone | 87% (first step) | google.com |

Chemical Transformations and Derivatization of 5 Hydroxy 4 Methyl 2,3 Dihydroinden 1 One

Reactions at the Ketone Moiety

The ketone functional group at the C-1 position of the indanone ring is a primary site for a range of chemical transformations, enabling the synthesis of diverse derivatives.

Carbonyl Functional Group Interconversions

The carbonyl group of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one can undergo various interconversions, most notably reduction to form the corresponding alcohol. For instance, the reduction of the similar 2-amino-4,7-dimethoxy-6-methyl-1-indanone using sodium borohydride (B1222165) in aqueous methanol (B129727) yields the corresponding 1-indanol (B147123) derivative. cdnsciencepub.com This type of transformation highlights the potential to convert the ketone into a secondary alcohol, a key functional group for further synthetic manipulations.

Another important interconversion is the formation of oximes. The reaction of a 1-indanone (B140024) with hydroxylamine (B1172632) hydrochloride in a solvent mixture like ethanol (B145695) and pyridine (B92270) leads to the formation of the corresponding oxime. cdnsciencepub.com This reaction replaces the carbonyl oxygen with a =N-OH group, which can serve as a precursor for other functionalities.

Condensation Reactions, including Knoevenagel and Aldol (B89426) Variants

Condensation reactions provide a powerful tool for carbon-carbon bond formation at the position alpha to the ketone.

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. sigmaaldrich.com This reaction usually results in an α,β-unsaturated product after a dehydration step. sigmaaldrich.com While specific examples involving 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one are not extensively documented in the provided results, the general mechanism is applicable. The reaction would involve the deprotonation of an active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the indanone.

The Aldol condensation is another significant reaction. For example, the self-condensation of acetone (B3395972) in the presence of a base yields 4-hydroxy-4-methyl-2-pentanone, a β-hydroxy ketone. doubtnut.com This illustrates how the enolate of a ketone can add to another ketone molecule. In the context of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one, it could react with an enolizable aldehyde or ketone to form a β-hydroxy carbonyl adduct.

A variation known as the Claisen-Schmidt condensation , which is a type of aldol condensation, involves the reaction of a ketone with an aromatic aldehyde. This has been used to synthesize bioactive chalcone (B49325) derivatives from substituted 1-indanones. nih.govnih.gov

| Reaction Type | Reactants | Key Reagents/Catalysts | General Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Ketone (e.g., indanone), Active Methylene Compound (e.g., malonic ester) | Basic catalyst (e.g., DBU, piperidine) sigmaaldrich.com | α,β-Unsaturated Carbonyl Compound sigmaaldrich.com |

| Aldol Condensation | Two molecules of an enolizable ketone/aldehyde | Base or Acid | β-Hydroxy Carbonyl Compound |

| Claisen-Schmidt Condensation | Ketone, Aromatic Aldehyde | Base or Acid | Chalcone (α,β-Unsaturated Ketone) nih.gov |

Mannich Reactions and Amine Adduct Formation

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgorganic-chemistry.org The reaction typically uses an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orgnih.gov The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org The enol form of the ketone then attacks this electrophilic iminium ion to form the Mannich base. wikipedia.org This reaction has been widely applied to phenolic ketones to synthesize various derivatives. nih.gov For 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one, the reaction would occur at the C-2 position, introducing an aminomethyl group.

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| Carbonyl compound (with α-H), Aldehyde, Amine (primary or secondary) | Acid or Base catalyst | β-Amino-carbonyl compound (Mannich base) | wikipedia.orgorganic-chemistry.org |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-5 position offers another site for derivatization through reactions such as alkylation and acylation, leading to the formation of ethers and esters.

Alkylation and Acylation Reactions

Alkylation reactions introduce an alkyl group to the phenolic oxygen. O-alkylation of phenolic compounds like 4-hydroxy-2(1H)-quinolone is a highly regioselective reaction. researchgate.net This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base.

Acylation involves the introduction of an acyl group. The direct esterification of phenolic hydroxyl groups can be accomplished using various acylating agents. researchgate.net For example, a photoinduced dehydrogenative acylation of phenols with aldehydes has been reported using iridium and nickel catalysts to form esters under mild conditions. researchgate.net Another common method is the reaction with acyl chlorides in the presence of a base like pyridine. researchgate.net

Ether and Ester Linkage Formation

The formation of ether and ester linkages from the phenolic hydroxyl group are fundamental transformations.

Ether synthesis is exemplified by the preparation of 5-[2-(phenyl)ethoxy]-1-indanone from 5-hydroxy-1-indanone (B188539). sigmaaldrich.com This transformation converts the phenol into an ether, which can alter the molecule's properties.

Ester synthesis can be achieved through various methods. A patent describes the reaction of 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride in the presence of triethylamine (B128534) to form an ester, which is a key step in the synthesis of 5-hydroxy-1-indanone itself. google.com This demonstrates a standard method for ester formation using an acyl chloride. A more advanced, photoinduced method allows for the specific acylation of phenolic hydroxyl groups with aldehydes, generating an ester and hydrogen gas as the only byproduct. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Product Linkage | Reference |

|---|---|---|---|---|

| O-Alkylation | Phenolic Hydroxyl Group | Alkyl Halide, Base | Ether | researchgate.net |

| O-Acylation | Phenolic Hydroxyl Group | Acyl Chloride, Base (e.g., Pyridine) | Ester | researchgate.net |

| Photoinduced Dehydrogenative Acylation | Phenol, Aldehyde | Iridium and Nickel Catalysts, Blue Light | Ester | researchgate.net |

| Esterification | 2,6-Dibromophenol | 3-Chloropropionyl chloride, Triethylamine | Ester | google.com |

Electrophilic Aromatic Substitution Patterns on the Indenone A-Ring

The aromatic A-ring of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one is rendered electron-rich and highly activated towards electrophilic aromatic substitution (EAS) by the combined effects of the hydroxyl (-OH) and methyl (-CH₃) groups. wikipedia.org The hydroxyl group is a potent activating, ortho, para-directing group, while the methyl group is a less powerful activating, ortho, para-director. wikipedia.org The substitution pattern is therefore primarily governed by the powerful directing influence of the hydroxyl group.

The available positions on the aromatic ring are C-6 and C-7.

Position C-6: This position is para to the strongly directing hydroxyl group and meta to the methyl group.

Position C-7: This position is ortho to the hydroxyl group and ortho to the methyl group.

Due to the strong para-directing nature of the hydroxyl group, electrophilic attack is highly favored at the C-6 position. Substitution at C-7 is also possible but may be sterically hindered by the adjacent C-4 methyl group. Therefore, reactions are expected to yield predominantly 6-substituted products.

Common EAS reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), typically catalyzed by an acid.

Nitration: The introduction of a nitro group (-NO₂) can be performed using nitric acid in the presence of a sulfuric acid catalyst. wikipedia.org The resulting nitro-indenone can be a precursor to an amino group via reduction.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the activated aromatic ring using a Vilsmeier reagent, which is generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.orgorganic-chemistry.org This is an effective method for formylating electron-rich aromatic compounds. chemistrysteps.comwikipedia.org

Mannich Reaction: This three-component condensation reaction can introduce an aminomethyl group onto the aromatic ring, typically at the C-6 position, using formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) or morpholine) under acidic conditions. Phenolic compounds are common substrates for this type of aminomethylation. wikipedia.orgnih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | 6-Bromo-5-hydroxy-4-methyl-2,3-dihydroinden-1-one | wikipedia.org |

| Nitration | HNO₃, H₂SO₄, 0 °C | 5-Hydroxy-4-methyl-6-nitro-2,3-dihydroinden-1-one | wikipedia.org |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O workup | 5-Hydroxy-6-formyl-4-methyl-2,3-dihydroinden-1-one | chemistrysteps.comorganic-chemistry.org |

| Mannich Reaction | Formaldehyde, Piperidine, Ethanol | 5-Hydroxy-4-methyl-6-(piperidin-1-ylmethyl)-2,3-dihydroinden-1-one | wikipedia.orgnih.gov |

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

The indenone core can be further elaborated using transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgwiley.com These reactions typically require an aryl halide or triflate as a coupling partner.

To utilize the hydroxyl group at C-5 for coupling, it must first be converted to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group in palladium-catalyzed reactions. This is typically achieved by reacting the phenol with triflic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine.

Alternatively, a halogen atom introduced at the C-6 position via electrophilic aromatic substitution (as described in section 3.3) can serve as a handle for cross-coupling. organic-chemistry.org

Key coupling reactions for functionalizing this scaffold include:

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate or halide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl triflate or halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: This reaction couples the aryl triflate or halide with an alkene to form a new substituted alkene, using a palladium catalyst and a base. nih.govacs.orgwikipedia.org

Table 2: Transition Metal-Catalyzed Functionalization Strategies

| Starting Material | Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| 5-Triflyloxy-4-methyl-2,3-dihydroinden-1-one | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Methyl-5-phenyl-2,3-dihydroinden-1-one | nih.gov |

| 6-Bromo-5-hydroxy-4-methyl-2,3-dihydroinden-1-one | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Hydroxy-4-methyl-6-(phenylethynyl)-2,3-dihydroinden-1-one | organic-chemistry.orglibretexts.org |

| 5-Triflyloxy-4-methyl-2,3-dihydroinden-1-one | Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Methyl-5-((E)-styryl)-2,3-dihydroinden-1-one | nih.govacs.org |

Ring Alterations and Rearrangement Processes

The fused ring system of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one can undergo several types of skeletal rearrangements and alterations, leading to novel and structurally diverse compounds.

Baeyer-Villiger Oxidation: The cyclic ketone functionality can be oxidized to a lactone (a cyclic ester) using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. libretexts.org For the indanone system, the more substituted benzylic carbon (C-7a) is expected to migrate, leading to the formation of a six-membered lactone, specifically a dihydrocoumarin (B191007) derivative. wikipedia.orgnih.gov

Ring Expansion: The five-membered cyclopentanone (B42830) ring can be expanded to form larger ring systems. A notable example is the rhodium-catalyzed two-carbon ring expansion of 1-indanones via the insertion of ethylene (B1197577) into the C1-C7a bond, which produces seven-membered benzocycloheptenones. nih.govacs.org Another reported method involves a two-step sequence starting from the corresponding indanone to generate 2-halo-1-naphthols, effectively expanding the five-membered ring into a six-membered aromatic ring. nih.gov

Rearrangements under Acidic Conditions: While the dienone-phenol rearrangement typically involves cyclohexadienones, analogous processes can be envisioned for related structures under strong acid catalysis, potentially leading to naphthalenic systems if further unsaturation is introduced. wikipedia.org More common are rearrangements involving carbocation intermediates, such as the Pinacol rearrangement, which could occur if a 1,2-diol functionality were installed on the five-membered ring. wikipedia.orgyoutube.com

Table 3: Ring Alteration and Rearrangement Reactions

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | 6-Hydroxy-5-methyl-3,4-dihydro-1H-isochromen-1-one (Lactone) | organic-chemistry.orgwikipedia.orgnih.gov |

| Two-Carbon Ring Expansion | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, Ethylene (100 psi) | 7-Hydroxy-6-methyl-6,7,8,9-tetrahydro-5H-benzo wikipedia.organnulen-5-one | nih.govacs.org |

| Ring Expansion to Naphthol | 1. TMS-enol ether formation 2. KOtBu, CHCl₃ 3. Acid workup | 2-Chloro-5-hydroxy-4-methyl-1-naphthol | nih.gov |

Computational and Theoretical Chemistry Studies of 5 Hydroxy 4 Methyl 2,3 Dihydroinden 1 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds. These methods can elucidate electronic structures, predict spectroscopic characteristics, and explore reaction pathways.

For instance, computational studies have been performed on hydroxy-substituted indenone-like structures, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, using both DFT (with the B3LYP functional and 6-311+G basis set) and Hartree-Fock (HF) methods. nih.gov Such studies calculate the optimized geometry and bonding parameters, which are often found to be in good agreement with experimental data for related molecules like indole (B1671886) and isatins. nih.gov The application of these methods to 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one would similarly yield valuable insights into its fundamental chemical nature.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of a molecule are central to its reactivity and are often explored through the analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A DFT study on a complex hydroxy-indenone derivative, (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, highlights the use of these calculations to understand physicochemical properties through FMO analysis. tandfonline.com The molecular electrostatic potential (MEP) is also typically analyzed in such studies to identify regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. tandfonline.com

A hypothetical DFT calculation on 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one would provide the energies of its HOMO and LUMO, allowing for the determination of its HOMO-LUMO gap. The charge distribution across the molecule could also be mapped, indicating the relative reactivity of different atoms.

Table 1: Hypothetical Frontier Molecular Orbital Data for an Indenone Derivative (Note: The following data is illustrative and based on typical values for organic molecules, not from a specific calculation on 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. researchgate.netbohrium.comresearchgate.net This provides a deeper understanding of reaction pathways and selectivities. For instance, DFT calculations have been used to support the proposed mechanism of rhodium(III)-catalyzed synthesis of indenones, revealing a cascade of processes including C-H activation and dearomative spirocyclization. researchgate.net

A theoretical investigation into the synthesis or reactions of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one could map out the potential energy surface, identify the lowest energy reaction pathways, and characterize the transition state structures, thereby providing valuable information for optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one are not documented, this technique is widely applied to understand the conformational flexibility of molecules and their interactions with solvents.

An MD simulation of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms to model their motion. This would reveal the preferred conformations of the molecule in solution and provide insights into the hydrogen bonding network and other non-covalent interactions with the solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov Reliable QSAR models can be used to predict the activities of new compounds before they are synthesized. nih.gov

QSAR studies have been conducted on various indenone derivatives, such as indeno[1,2-b]indoles, to develop models that predict their inhibitory activity against enzymes like Casein Kinase II (CK2). nih.gov These models are built using a "training set" of compounds with known activities and are then validated to ensure their predictive power. Such a model for indenone derivatives could potentially be used to estimate the biological activity of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, including some indenone derivatives, can exhibit significant NLO properties. Computational methods, particularly DFT, are frequently used to predict the NLO response of molecules, including their polarizability and hyperpolarizability.

Studies on other organic systems, such as indole derivatives, have shown that computational analysis can effectively predict NLO behavior. The calculated high values of dipole moment, linear polarizability, and first-order hyperpolarizability suggest good NLO potential. A theoretical study of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one could similarly evaluate its potential as an NLO material by calculating these key parameters.

Biological Activity and Mechanistic Investigations of 5 Hydroxy 4 Methyl 2,3 Dihydroinden 1 One Derivatives Excluding Clinical Data

In Vitro Cellular Assays for Specific Biological Responses

In vitro assays are fundamental in determining the cellular and molecular effects of novel compounds. For derivatives related to inden-1-one and other investigative molecules, these assays have been crucial in identifying molecular targets and understanding how chemical structure influences biological potency.

The identification of specific molecular targets is a critical first step in understanding a compound's mechanism of action. For instance, derivatives of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one have been investigated for their tyrosinase inhibitory and anti-melanogenic effects mdpi.com. Tyrosinase is a key enzyme in melanin production, and its inhibition is a target for agents addressing hyperpigmentation.

In other studies, different heterocyclic compounds have been identified as potent agonists or inhibitors of key biological targets. For example, a series of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives were discovered to be a new class of Aryl hydrocarbon receptor (AHR) agonists nih.govresearchgate.net. The AHR is a ligand-dependent transcription factor involved in regulating immune responses, and its activation by these compounds leads to the expression of genes like CYP1A1 nih.govresearchgate.net.

Further research into a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold identified potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and platelet aggregation nih.gov. Molecular docking studies have also been employed to clarify interaction modes, such as the reversible and competitive binding of certain derivatives to enzymes like monoamine oxidase A (MAO-A) or the differential binding to COX-1 and COX-2 active sites researchgate.net.

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency and selectivity. researchgate.netfiveable.me SAR analyses of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives led to the identification of compound 24e , which showed a potent EC50 value of 0.015 µM against the Aryl hydrocarbon receptor (AHR) nih.govresearchgate.net. This highlights the importance of specific chemical modifications in achieving high potency.

Similarly, for a series of 1,2,3,4-tetrahydroisoquinoline derivatives designed as potential PDE4 inhibitors, SAR studies revealed that attaching a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group to the para-position of a phenyl ring enhanced inhibitory activity against PDE4B. nih.gov The presence of a sulfonamide group was also found to be key in improving this inhibitory activity and subtype selectivity nih.gov.

The following table summarizes SAR findings for select compounds from different studies.

| Compound Class | Modification | Target | Effect on Potency |

| 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one | Addition of a prop-2-yn-1-yl group | AHR | Identification of most active compound (24e) with EC50 of 0.015 µM nih.gov |

| 1,2,3,4-tetrahydroisoquinoline | Attachment of CH3O or CF3O group at para-position of phenyl ring | PDE4B | Enhanced inhibitory activity nih.gov |

| 1,2,3,4-tetrahydroisoquinoline | Addition of a sulfonamide group | PDE4B | Improved inhibitory activity and subtype selectivity nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Medicinal chemistry optimization of the scaffold | 12-LOX | Resulted in compounds with nanomolar potency and excellent selectivity nih.gov |

In Vivo Preclinical Animal Models for Disease Modulation (non-human studies)

Preclinical animal models are indispensable for evaluating the therapeutic potential and biological effects of compounds in a living system before any consideration for human trials. nih.gov

The pharmacodynamic effects of these novel compounds are often assessed in disease-specific animal models. For example, the potent AHR agonist 24e , identified through in vitro screening, was evaluated in a mouse model of psoriasis. Topical administration of this compound was found to significantly alleviate imiquimod (IMQ)-induced psoriasis-like skin lesions, demonstrating its anti-psoriasis activity in a living organism. nih.govresearchgate.net

In other studies, new derivatives of anti-inflammatory agents were tested using the carrageenan-induced paw edema method in rats. This model allows for the quantification of a compound's ability to reduce acute inflammation. Compounds exhibiting significant percentage reduction in paw edema are considered promising candidates for further development. researchgate.net

Beyond observing a therapeutic effect, in vivo studies aim to confirm that the mechanism of action identified in vitro is relevant in a complex biological system. In the psoriasis mouse model, the action of compound 24e is linked to its role as an AHR agonist. AHR is known to regulate the balance of Th17/22 and Treg cells, which is a key aspect of psoriasis pathology. The compound's ability to activate the AHR pathway and regulate CYP1A1 expression in vitro provides a clear mechanistic basis for its observed in vivo efficacy. nih.govresearchgate.net

Similarly, for compounds designed to inhibit 12-LOX, in vivo validation would involve demonstrating a reduction in 12-HETE, the product of 12-LOX activity, in relevant tissues and a subsequent decrease in disease indicators related to inflammation or thrombosis nih.gov.

Mechanistic Insights into Anti-inflammatory Activities

A significant focus of research into these diverse chemical scaffolds is the elucidation of their anti-inflammatory mechanisms. Inflammation is a complex process involving multiple mediators and signaling pathways. researchgate.net

Studies on baicalin butyl ester (BE) have shown that its anti-inflammatory effects may be mediated through the suppression of the PI3K-AKT pathway nih.gov. In vitro experiments confirmed that BE could more effectively suppress the expression of nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) compared to its parent compound nih.gov. Network pharmacology and molecular docking further supported these findings, identifying key protein targets such as SRC, HSP90AA1, and NF-κB nih.gov.

The anti-inflammatory potential of various phytochemicals has also been linked to their ability to inhibit pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and to reduce the activation of the NF-κB signaling pathway pensoft.net. For compounds targeting phosphodiesterase 4 (PDE4), a strong inhibition of lipopolysaccharide (LPS)-induced TNF-α release is a key indicator of anti-inflammatory activity nih.gov.

The following table outlines various mechanisms of anti-inflammatory action investigated for different compound classes.

| Compound/Derivative Class | Proposed Anti-inflammatory Mechanism | Key Mediators/Pathways Affected |

| Baicalin Butyl Ester (BE) | Suppression of the PI3K-AKT signaling pathway nih.gov | NO, COX-2, IL-6, IL-1β, iNOS, SRC, NF-κB, AKT1 nih.gov |

| 1,2,3,4-tetrahydroisoquinoline derivatives | Inhibition of PDE4 nih.gov | TNF-α nih.gov |

| 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives | Agonism of the Aryl hydrocarbon receptor (AHR) nih.govresearchgate.net | Regulation of Th17/22 and Treg cell balance nih.govresearchgate.net |

| Phytochemicals from Blumea balsamifera | Modulation of key inflammatory pathways pensoft.net | TNF-α, IL-1β, IL-6, NF-κB signaling pathway pensoft.net |

Cytotoxicity and Antiproliferative Mechanisms in Specific Cancer Cell Lines (non-human cell lines)

Derivatives of the 2,3-dihydroinden-1-one scaffold have demonstrated notable efficacy in inhibiting the proliferation of cancer cells. The cytotoxic effects are often attributed to the chemical structure of these compounds, which can be readily modified to enhance their activity and selectivity.

One area of investigation has focused on 2-benzylidene-1-indanones, which have shown strong cytotoxicity against several human cancer cell lines. For instance, certain 2-benzylidene derivatives exhibited potent activity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cells, with IC50 values in the nanomolar range beilstein-journals.org. The mechanism of action for some of these derivatives is linked to the inhibition of tubulin polymerization, a critical process for cell division beilstein-journals.org.

A significant mechanism through which dihydroinden-1-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination.

For example, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. One of the most potent compounds in this series, identified as 12d , not only inhibited tubulin polymerization but also stimulated cell apoptosis nih.govtandfonline.com. The induction of apoptosis is a key indicator of the potential of a compound as an anticancer agent, as it allows for the removal of malignant cells without inducing an inflammatory response.

Further studies on other heterocyclic compounds with structural similarities have also highlighted the importance of apoptosis. For instance, derivatives of 1H-indazole-3-amine have been shown to affect apoptosis by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner nih.govmdpi.com. While not dihydroinden-1-one derivatives, these findings underscore the common strategy of targeting apoptotic pathways in cancer therapy.

The table below summarizes the cytotoxic activity of selected dihydro-1H-indene derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 12d | A549 (Lung Carcinoma) | 0.087 |

| 12d | HeLa (Cervical Cancer) | 0.078 |

| 12d | H22 (Hepatoma) | 0.068 |

| 12d | K562 (Chronic Myelogenous Leukemia) | 0.028 |

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors nih.gov.

In addition to inducing apoptosis, dihydroinden-1-one derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of tumor growth.

The aforementioned potent dihydro-1H-indene derivative, 12d , was also found to induce cell cycle arrest at the G2/M phase nih.govtandfonline.com. This arrest prevents the cells from entering mitosis, thereby halting their proliferation. The ability of a compound to arrest the cell cycle at a specific checkpoint is a hallmark of many effective anticancer drugs.

The table below illustrates the effect of compound 12d on the cell cycle distribution of K562 cells.

| Cell Cycle Phase | Control (%) | Compound 12d (0.1 µM) (%) |

| G0/G1 | 45.3 | 10.2 |

| S | 41.5 | 12.5 |

| G2/M | 13.2 | 77.3 |

Data indicates a significant increase in the G2/M phase population upon treatment with compound 12d, demonstrating cell cycle arrest nih.govtandfonline.com.

Applications of 5 Hydroxy 4 Methyl 2,3 Dihydroinden 1 One in Chemical Research and Industry Non Clinical

Role as a Key Synthetic Intermediate in the Construction of Complex Molecules

The indanone scaffold is a prevalent motif in numerous natural products and complex organic molecules. rsc.orgresearchgate.net Consequently, substituted indanones like 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one are valuable as key intermediates in multi-step syntheses. The ketone and the activated aromatic ring provide multiple sites for chemical modification, allowing for the construction of more elaborate molecular architectures.

The hydroxyl group can be alkylated or acylated to introduce a variety of functional groups, while the ketone can undergo reactions such as aldol (B89426) condensations, Grignard reactions, and reductions to create new stereocenters and ring systems. The aromatic ring itself is amenable to further electrophilic substitution, although the existing substituents will direct the position of any new groups. These reactions are fundamental in the synthesis of complex target molecules, including those with potential applications in medicinal chemistry and materials science. nih.govtandfonline.com

For instance, the synthesis of pterosin A, a natural product, involves the formation of a substituted indanone as a key step. nih.gov While not the specific compound of interest, this highlights the utility of the indanone framework in natural product synthesis.

Table 1: Examples of Indanone Derivatives as Synthetic Intermediates

| Indanone Derivative | Synthetic Application | Reference |

| 5,7-dimethoxy-1-indanone | Intermediate in the synthesis of bioactive compounds. | nih.gov |

| 2-Bromo-6-methoxy-3-phenyl-1-indanone | A bromo reagent for further chemical transformations. | nih.gov |

| 3-Aryl-1-indanone derivatives | Intermediates in the synthesis of various complex molecules. | beilstein-journals.org |

This table provides examples of related indanone derivatives to illustrate the potential role of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one as a synthetic intermediate.

Potential as a Building Block in Advanced Material Science

Indanone derivatives have found applications as core structures in the development of organic functional materials, including Organic Light-Emitting Diodes (OLEDs). rsc.org The rigid, planar structure of the indanone core, combined with the potential for introducing various functional groups, allows for the tuning of photophysical and electronic properties.

Exploration as a Ligand or Precursor in Catalysis

The indenyl ligand, derived from indene, is a well-established ligand in organometallic chemistry, particularly in the field of metallocene catalysts for olefin polymerization. researchgate.net Indanone derivatives can be converted to the corresponding indenes, which can then be used to synthesize indenyl-based ligands. The substituents on the indanone ring are carried over to the indenyl ligand, allowing for the fine-tuning of the catalyst's steric and electronic properties.

5-Hydroxy-4-methyl-2,3-dihydroinden-1-one could serve as a precursor to a substituted indenyl ligand. The hydroxyl group could potentially coordinate to a metal center or be modified to introduce other coordinating groups. The development of new indenone synthesis methods is often driven by the need for novel ligands for catalysis. bohrium.comresearchgate.net For example, 4-aryl-substituted 2-methyl-1H-indanones have been prepared for their potential use in high-efficiency olefin polymerization metallocene catalysts. researchgate.net

Table 2: Potential Catalytic Applications Based on Indanone Precursors

| Indanone Precursor | Potential Ligand Type | Catalytic Application Area | Reference |

| 4-Aryl-substituted 2-methyl-1H-indanones | Substituted Indenyl Ligands | Olefin Polymerization | researchgate.net |

| General Indenone Derivatives | Functionalized Indenyl Ligands | Various Palladium-Catalyzed Reactions | bohrium.com |

This table illustrates the potential for 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one to serve as a precursor for ligands in catalysis, based on known applications of similar structures.

Development as a Component in Agrochemical or Specialty Chemical Formulations

The 1-indanone (B140024) scaffold is a recognized building block in the agrochemical industry, serving as an intermediate in the synthesis of pesticides. nbinno.com The biological activity of many compounds is closely tied to their molecular structure, and the indanone framework provides a rigid scaffold that can be decorated with various functional groups to optimize activity against specific pests or diseases. nih.gov

While there is no specific information on the agrochemical applications of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one, its structural features suggest it could be a candidate for inclusion in screening programs for new agrochemicals. The hydroxyl and methyl groups could influence the molecule's uptake, transport, and mode of action in target organisms. The broader class of 1-indanones has been explored for use as insecticides, fungicides, and herbicides. nih.gov

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one

The current academic understanding of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one is primarily based on its structural identity and its relationship to the broader class of indanones. The indanone scaffold is recognized as a "restricted chalcone (B49325) analogue," a class of compounds known for a range of biological activities. researchgate.net The core structure consists of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, and its planarity has been noted in related molecules. researchgate.netresearchgate.net

The specific substitution pattern of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one, featuring a phenolic hydroxyl group and a methyl group on the aromatic ring, suggests potential for specific biological interactions and chemical reactivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone functionality provides a site for nucleophilic attack. Analogous hydroxylated cyclic ketones, such as 4-hydroxy-γ-pyrones and 4-hydroxy-3(2H)-furanones, are known to be biologically active as enzyme inhibitors and antioxidants, and are significant in flavor chemistry. chemrxiv.orgnih.govnih.gov However, detailed experimental data regarding the synthesis, spectroscopic characterization, and biological evaluation of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one itself remains scarce in publicly accessible literature. epa.gov

Identification of Uncharted Research Territories and Methodological Challenges

The limited direct research into 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one presents numerous opportunities for investigation. Key uncharted territories include its fundamental chemical synthesis, full characterization, and the exploration of its potential biological activities. Methodological challenges lie in developing regioselective synthetic routes and understanding the molecule's stability and metabolic fate.

A significant gap is the absence of a well-established and optimized synthetic protocol. Challenges in synthesis could include controlling the regioselectivity of aromatic substitution on a substituted phenol (B47542) or cresol (B1669610) precursor and achieving efficient cyclization to form the indanone ring system. Furthermore, the stability of hydroxylated indanones under various conditions has not been systematically studied; related structures like 5-hydroxy γ-pyrones have shown hydrolytic instability, which can complicate biological assays and development. chemrxiv.org

Table 1: Uncharted Research Areas and Associated Challenges

| Research Area | Specific Objectives | Methodological Challenges |

|---|---|---|

| Chemical Synthesis | Develop and optimize a high-yield synthetic route. | Achieving regioselectivity; purification; ensuring stability of the final product. |

| Structural Analysis | Obtain single-crystal X-ray diffraction data; perform comprehensive 1D/2D NMR analysis. | Growing suitable crystals for diffraction; assigning complex NMR spectra. |

| Biological Screening | Evaluate cytotoxicity, antimicrobial, antioxidant, and enzyme inhibitory activities. | Compound solubility and stability in biological media; identifying relevant biological targets. |

| Mechanistic Studies | Investigate its mechanism of action in any identified biological activities (e.g., as a Michael acceptor). | Designing appropriate kinetic and labeling studies; distinguishing between different potential pathways. chemrxiv.org |

| Metabolic Profiling | Identify metabolic products in vitro and in vivo. | Synthesizing potential metabolites as standards; developing sensitive analytical methods. |

Prospective Directions in Synthetic Methodology Development

Future research should focus on establishing efficient and scalable synthetic pathways to 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one. Intramolecular Friedel-Crafts acylation of a suitably substituted hydrocinnamic acid derivative is a classic and viable approach. Modern synthetic methods, however, offer more sophisticated alternatives.

Prospective routes could include:

Transition-Metal Catalyzed Cyclizations: Palladium- or rhodium-catalyzed intramolecular C-H activation/acylation could provide a direct and atom-economical route to the indanone core.

Multi-Component Reactions: Designing a one-pot reaction combining a phenol derivative, an aldehyde, and a three-carbon synthon could streamline the synthesis, similar to strategies used for other complex heterocyclic systems. researchgate.net

Photochemical Methods: Photochemical rearrangements or cyclizations of appropriate precursors could offer novel entry points to the indanone system under mild conditions.

The development of asymmetric syntheses to access enantiomerically pure forms of the compound would be a significant advancement, as the biological activity of chiral molecules is often stereospecific.

Outlook for Advanced Mechanistic Biological Probes

The structure of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one is an excellent starting point for the design of advanced biological probes. The phenolic hydroxyl group serves as a versatile chemical handle for modification. It can be derivatized with fluorophores, biotin (B1667282) tags, or photo-affinity labels to enable visualization and identification of cellular binding partners.

Furthermore, the α,β-unsaturated ketone moiety within the indanone ring system (in its enone tautomer) suggests it could function as a Michael acceptor. This reactivity is the basis for the mechanism of some covalent enzyme inhibitors. chemrxiv.org Future research could explore its potential as a covalent probe for cysteine-containing proteins. By studying its reactivity with biologically relevant nucleophiles, researchers could elucidate its potential to act as a "warhead" for targeted covalent inhibitors, a strategy of growing importance in drug discovery.

Opportunities for Novel Derivative Design and Multifunctional Applications

The true potential of 5-Hydroxy-4-methyl-2,3-dihydroinden-1-one likely lies in its use as a scaffold for creating novel derivatives with tailored properties. Drawing inspiration from related compound classes, several avenues for derivative design stand out.

Mannich Base Derivatives: The addition of aminomethyl groups to the aromatic ring, creating Mannich bases, has been shown to enhance the cytotoxic and antifungal activity of related chalcones and indanones. researchgate.net

Ether and Ester Derivatives: Modification of the phenolic hydroxyl group to form ethers or esters can modulate the compound's lipophilicity, solubility, and metabolic stability, potentially improving its pharmacokinetic profile.

Heterocyclic Fused Analogues: Fusing additional heterocyclic rings (e.g., pyrazole, isoxazole) to the indanone framework could generate novel chemical entities with unique biological activity profiles, a common strategy in medicinal chemistry.

These derivatization strategies could unlock a wide range of multifunctional applications, from anticancer and antimicrobial agents to materials science applications where the conjugated system and reactive handles could be exploited.

Table 2: Prospective Derivative Designs and Potential Applications

| Derivative Class | Structural Modification | Potential Application | Rationale/Precedent |

|---|---|---|---|

| Mannich Bases | Addition of an aminomethyl group adjacent to the hydroxyl. | Cytotoxic Agent, Antifungal | Enhanced activity seen in other indanone and chalcone derivatives. researchgate.net |

| Aryl Ether/Ester Analogues | Alkylation or acylation of the 5-hydroxy group. | Prodrugs, Modulated Pharmacokinetics | Standard medicinal chemistry approach to improve drug-like properties. |

| Covalent Inhibitors | Introduction of electron-withdrawing groups to enhance Michael acceptor reactivity. | Targeted Enzyme Inhibition | Based on the mechanism of related covalent inhibitors like 5-hydroxy γ-pyrones. chemrxiv.org |

| Fused Heterocycles | Annulation of a heterocyclic ring (e.g., pyrazole) onto the indanone scaffold. | Novel Bioactive Scaffolds | A proven strategy for expanding chemical space and discovering new biological activities. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。